2-(2,4-Dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

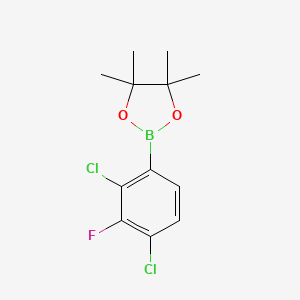

2-(2,4-Dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core with tetramethyl substituents and a 2,4-dichloro-3-fluorophenyl aromatic group. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates in synthesizing biaryl or heteroaryl frameworks.

Properties

IUPAC Name |

2-(2,4-dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOCBPFDHRMICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801152749 | |

| Record name | 2-(2,4-Dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165935-90-9 | |

| Record name | 2-(2,4-Dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165935-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichloro-3-fluoroaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to around 80-100°C for several hours to yield the desired boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The dichlorofluorophenyl group can undergo reduction reactions to form various derivatives.

Substitution: The chlorine atoms in the dichlorofluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 2-(2,4-Dichloro-3-fluorophenyl)boronic acid.

Reduction: Various reduced derivatives of the dichlorofluorophenyl group.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

Chemistry: It is a key intermediate in the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling reactions.

Biology: It can be used to modify biomolecules for studying biological processes.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to a suitable electrophile. This process is crucial in forming carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and stability of boronic esters are heavily influenced by the electronic and steric effects of aryl substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Selected Boronic Esters

*Calculated molecular weight.

Key Observations:

Halogen Substituents: The 2,4-dichloro-3-fluoro substitution in the target compound introduces strong electron-withdrawing effects, enhancing boron electrophilicity compared to non-halogenated analogs. This contrasts with 2-(3,5-dimethoxyphenyl)-... (), where electron-donating methoxy groups reduce reactivity in cross-couplings .

Synthetic Yields :

- Yields vary significantly with substituent steric and electronic profiles. For example, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-... was synthesized in 92% yield (), while 2-(5-chloro-2-methylphenyl)-... () yielded only 26%, likely due to steric hindrance from methyl groups .

Stability :

- Halogenated derivatives like the target compound exhibit superior hydrolytic stability compared to electron-rich analogs (e.g., 2-(4-methoxybenzyl)-... , ) due to reduced electron density at the boron center .

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings. The target compound’s dichloro-fluoro substitution may enhance oxidative addition with palladium catalysts due to increased electrophilicity. For comparison:

- 2-(3,5-Dichlorophenyl)-... () has been used in aryl-aryl couplings, but the lack of fluorine may result in slower reaction kinetics .

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... () demonstrated high efficiency in synthesizing indazole derivatives, suggesting that chloro substituents at ortho positions facilitate coupling .

Biological Activity

2-(2,4-Dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1165935-90-9) is a boron-containing compound that has garnered interest in medicinal chemistry and materials science due to its unique structural features and potential biological applications. This article explores the biological activity of this compound through a review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BCl2FO2. Its structure includes a dioxaborolane ring which is known for its reactivity in various chemical transformations. The presence of dichloro and fluorophenyl groups contributes to its unique properties and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 290.96 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

| CAS Number | 1165935-90-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The dioxaborolane moiety can act as a Lewis acid and form complexes with nucleophiles in biological systems. This interaction may lead to modulation of enzymatic activity or inhibition of specific pathways involved in disease processes.

Antimicrobial Properties

Boron-containing compounds have been explored for their antimicrobial effects. Preliminary investigations suggest that the presence of halogenated phenyl groups may enhance the antibacterial activity by increasing lipophilicity and facilitating membrane penetration . Further studies are needed to quantify the antimicrobial efficacy of this specific compound.

Enzyme Inhibition

The compound's ability to interact with enzymes makes it a candidate for further investigation as an enzyme inhibitor. For instance, boron compounds have been shown to inhibit serine proteases and other enzyme classes by forming covalent bonds with active site residues . The specific interactions and inhibition kinetics for this compound remain to be elucidated.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of structurally similar dioxaborolanes against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analyses .

Investigation of Antimicrobial Efficacy

In a comparative study involving several boron compounds including derivatives of dioxaborolanes, it was found that certain modifications enhanced antimicrobial activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) that were promising for further development .

Q & A

Q. Table 1: Representative NMR Data for Analogous Compounds

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H (ortho to F) | 7.45 | Doublet | |

| Tetramethyl (C(CH₃)₂) | 1.34 | Singlet |

Advanced: How can researchers optimize Suzuki-Miyaura coupling reactions using this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Test Pd(PPh₃)₄, Pd(OAc)₂ with SPhos ligand, or air-stable Pd precatalysts (e.g., PdCl₂(Amphos)) to improve turnover numbers .

- Solvent Effects: Use toluene or dioxane for better solubility of aryl halides. Additives like Cs₂CO₃ enhance transmetallation efficiency .

- Temperature Control: Reactions at 90–100°C reduce side-product formation (e.g., protodeboronation) .

Data Contradiction Analysis: If yields drop below 50%, assess boron reagent purity via ¹¹B NMR or switch to a pre-activated catalyst system .

Advanced: What strategies mitigate stability issues during storage or reactions?

Methodological Answer:

- Storage: Store under argon at –20°C in flame-sealed ampules. Avoid exposure to moisture (hydrolysis forms boronic acid, reducing reactivity) .

- In Situ Derivatization: For moisture-sensitive reactions, pre-mix the compound with stabilizing ligands (e.g., 1,2-diols) .

Experimental Validation: Conduct accelerated stability studies (40°C/75% RH for 7 days) and monitor degradation via TLC or LC-MS .

Advanced: How to resolve contradictory data in cross-coupling reactions (e.g., low reproducibility)?

Methodological Answer:

- Control Experiments:

- Verify boronate ester integrity via ¹¹B NMR before use .

- Test for trace metals (e.g., Cu, Fe) in solvents using ICP-MS, as they can deactivate catalysts .

- Reaction Monitoring: Use in situ IR spectroscopy to track boronate consumption (C–B stretch at ~1350 cm⁻¹) .

- Statistical Design: Apply a factorial DOE (Design of Experiments) to isolate variables (e.g., catalyst loading, solvent ratio) .

Advanced: What are the applications in material science beyond medicinal chemistry?

Methodological Answer:

- Polymer Synthesis: Incorporate the compound as a monomer in conjugated polymers for OLEDs. Its electron-withdrawing Cl/F substituents enhance charge transport properties .

- Surface Functionalization: Use it to modify graphene oxide via Suzuki coupling, creating boron-doped conductive interfaces .

Key Challenge: Optimize solubility in non-polar solvents (e.g., chloroform) by introducing alkyl side chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.